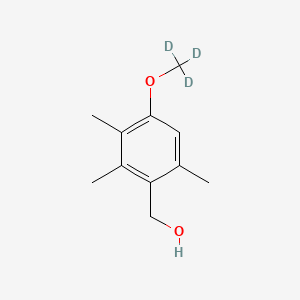

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

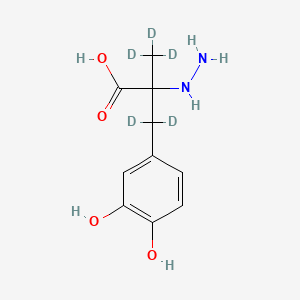

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 , also known by its chemical formula C11H13D3O2 , is a stable isotope-labeled compound. It is used primarily in proteomics research and related studies. The deuterium substitution in this compound provides a unique labeling pattern for tracking and identifying specific molecules in biological systems .

Synthesis Analysis

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves the incorporation of deuterium atoms into the parent compound. While specific synthetic routes may vary, the deuterium labeling typically occurs during the late stages of synthesis. Researchers use deuterated reagents or precursors to introduce deuterium atoms into the desired position of the molecule. The resulting labeled compound serves as an essential tool for studying metabolic pathways, protein interactions, and drug metabolism .

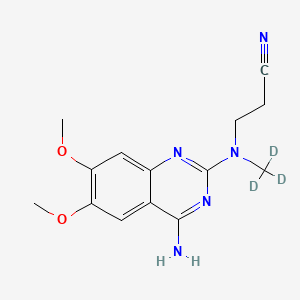

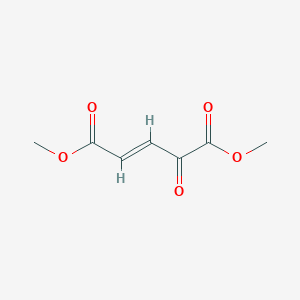

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 consists of a benzene ring with three methyl groups (CH3) and a methoxy group (OCH3) attached. The deuterium atom (D) replaces one of the hydrogen atoms in the benzyl alcohol moiety. The compound’s isotopic labeling ensures that it behaves similarly to the non-labeled version, allowing researchers to track its fate within biological systems .

Chemical Reactions Analysis

As an alcohol derivative, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can participate in various chemical reactions typical of alcohols. These reactions include esterification, oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitutions. Researchers often employ these reactions to modify the compound for specific experimental purposes .

Zukünftige Richtungen

The application of deuterium-labeled compounds like 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 continues to expand. Researchers can explore its use in drug metabolism studies, proteomics, and metabolomics. Future directions may involve investigating its interactions with specific enzymes, transporters, and cellular pathways. Additionally, optimizing synthetic methods for large-scale production and exploring its potential therapeutic applications are areas of interest .

Eigenschaften

IUPAC Name |

[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662085 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189501-77-6 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)